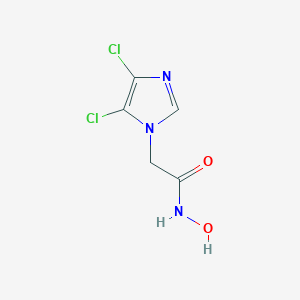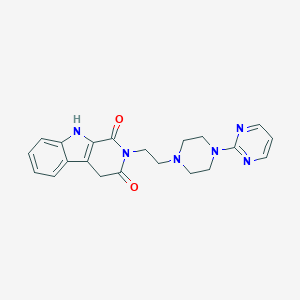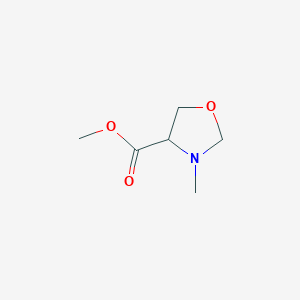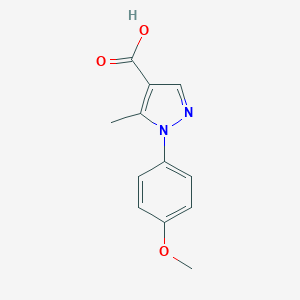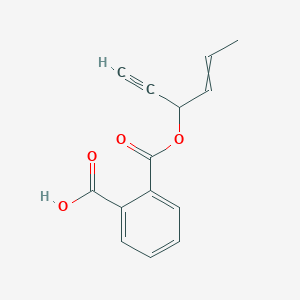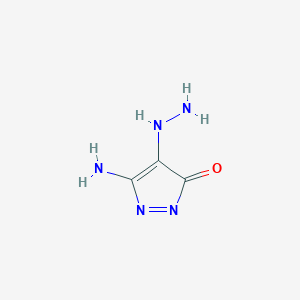
5-Amino-4-hydrazinylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydrazinylpyrazol-3-one, also known as AHP, is a pyrazolone derivative that has been extensively studied for its potential applications in various scientific research fields. AHP is a versatile compound that can be synthesized using different methods and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-hydrazinylpyrazol-3-one is not fully understood, but it has been suggested that 5-Amino-4-hydrazinylpyrazol-3-one exerts its effects by inhibiting various enzymes and signaling pathways. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress and inflammation, and inhibiting enzyme activity. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have antifungal and antibacterial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-4-hydrazinylpyrazol-3-one has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, 5-Amino-4-hydrazinylpyrazol-3-one also has some limitations, including its instability in solution and its potential to form dimers and oligomers.
Direcciones Futuras
There are several future directions for research on 5-Amino-4-hydrazinylpyrazol-3-one, including further investigating its mechanism of action, exploring its potential applications in drug discovery and development, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Amino-4-hydrazinylpyrazol-3-one in vivo and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
5-Amino-4-hydrazinylpyrazol-3-one can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst. These methods have been shown to yield 5-Amino-4-hydrazinylpyrazol-3-one with high purity and yield.
Aplicaciones Científicas De Investigación
5-Amino-4-hydrazinylpyrazol-3-one has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and microbiology. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-Amino-4-hydrazinylpyrazol-3-one has been shown to have antibacterial and antifungal activity against various microorganisms.
Propiedades
Número CAS |
171294-90-9 |
|---|---|
Nombre del producto |
5-Amino-4-hydrazinylpyrazol-3-one |
Fórmula molecular |
C3H5N5O |
Peso molecular |
127.11 g/mol |
Nombre IUPAC |
5-amino-4-diazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H5N5O/c4-2-1(6-5)3(9)8-7-2/h5H,(H4,4,7,8,9) |
Clave InChI |
HEAWZAHGIYKQDO-UHFFFAOYSA-N |
SMILES isomérico |
C1(=C(N=NC1=O)N)NN |
SMILES |
C1(=C(NNC1=O)N)N=N |
SMILES canónico |
C1(=C(N=NC1=O)N)NN |
Sinónimos |
1H-Pyrazole-4,5-dione,3-amino-,4-hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



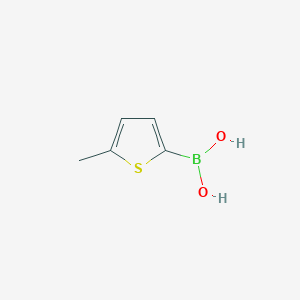


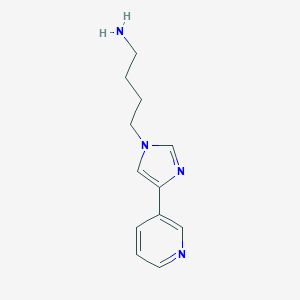
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

